molecular formula C12H13BrO2 B2889067 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone CAS No. 863655-02-1

2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone

Cat. No.: B2889067
CAS No.: 863655-02-1
M. Wt: 269.138
InChI Key: MFMDFEPMAABNLC-UHFFFAOYSA-N
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Description

2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone is an organic compound with the molecular formula C12H13BrO2 and a molecular weight of 269.14 g/mol . This compound is characterized by the presence of a bromine atom attached to an ethanone group, which is further substituted with a 3-(cyclopropylmethoxy)phenyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone typically involves the bromination of 1-[3-(cyclopropylmethoxy)phenyl]ethanone. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at elevated temperatures.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups replacing the bromine atom.

    Reduction: 1-[3-(cyclopropylmethoxy)phenyl]ethanol.

    Oxidation: 3-(cyclopropylmethoxy)benzoic acid or other oxidized derivatives.

Scientific Research Applications

2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions can modulate the compound’s biological activity and its interactions with enzymes, receptors, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone is unique due to the presence of the cyclopropylmethoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO2/c13-7-12(14)10-2-1-3-11(6-10)15-8-9-4-5-9/h1-3,6,9H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMDFEPMAABNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863655-02-1
Record name 2-bromo-1-[3-(cyclopropylmethoxy)phenyl]ethan-1-one
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